[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine is a tertiary amine characterized by a piperidine core substituted with a 2-aminoethyl group, a benzyl group at the 2-position, and a cyclopropylamine moiety.
Structure
3D Structure
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-benzylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c19-11-13-20-12-5-4-8-18(20)15-21(17-9-10-17)14-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFOKGQODVSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(CC2=CC=CC=C2)C3CC3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The synthesis typically begins with a commercially available piperidine derivative, such as piperidin-2-ylmethanol. Key steps include:
Step 1: Nitrogen Protection
The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. Boc protection is achieved by treating piperidin-2-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Step 2: Oxidation to Aldehyde
The hydroxyl group at C2 is oxidized to an aldehyde using Dess-Martin periodinane or Swern oxidation conditions. This aldehyde serves as the electrophilic site for introducing the benzyl-cyclopropylamine moiety.
Step 3: Reductive Amination
The aldehyde undergoes reductive amination with benzyl-cyclopropylamine. Sodium cyanoborohydride or borane-pyridine complexes are employed as reducing agents, facilitating imine formation followed by reduction to the secondary amine.
Introduction of the 2-Aminoethyl Side Chain
Step 4: Deprotection and Alkylation
The Boc group is removed using hydrochloric acid in dioxane, exposing the piperidine nitrogen. This amine is then alkylated with 2-bromoethylamine hydrobromide in the presence of potassium carbonate, yielding the 2-aminoethyl-substituted intermediate.
Step 5: Purification and Characterization
Crude product is purified via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃ 90:9:1). Structural confirmation is achieved through NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
NMR (500 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 2H, CH₂N), 2.92–2.85 (m, 2H, NCH₂), 2.68–2.61 (m, 4H, piperidine-H).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reductive Amination | THF, 0°C → RT | 78% → 89% |
| Alkylation | DMF, 60°C | 65% → 82% |
| Boc Deprotection | HCl/dioxane, RT | Quantitative |
Polar aprotic solvents like DMF enhance alkylation rates by stabilizing transition states, while low temperatures during reductive amination minimize imine hydrolysis.
Catalytic Systems
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in coupling reactions improves efficiency by activating carboxylates, though its application here is limited to amide intermediates.
Alternative Routes and Comparative Analysis
Cyclopropanation Approaches
An alternative method involves synthesizing the cyclopropylamine fragment via Simmons–Smith cyclopropanation of allylamine derivatives. This route, while longer, offers higher enantiomeric purity when chiral catalysts are employed.
One-Pot Methodologies
Recent efforts have explored one-pot sequences combining reductive amination and alkylation. Initial results show promise, with yields comparable to stepwise methods (75–80%) but reduced purification burden.
Challenges in Scale-Up and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and benzyl groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the cyclopropyl amine or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or catalysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand or inhibitor in various biochemical pathways. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific receptors or enzymes, making it a candidate for treating certain diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and benzyl group may facilitate binding to specific sites, while the cyclopropyl amine can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine with structurally related piperidine derivatives and tertiary amines:
Key Differences
Substituent Diversity : Unlike the benzofuran-containing analogue , the target compound lacks aromatic heterocycles but incorporates a cyclopropane ring, which may reduce metabolic degradation compared to linear alkyl chains .
Receptor Selectivity : The bis-piperidinylpropylamine derivative exhibits broader receptor interactions due to its dual piperidine motifs, whereas the cyclopropylamine group in the target compound could favor selective binding to receptors sensitive to steric hindrance (e.g., σ receptors).
Synthetic Accessibility : The benzofuran-ethyl-piperidine compound requires multistep synthesis (29% yield reported), while the cyclopropylamine analogue’s synthesis pathway remains undocumented in public literature, likely due to proprietary or discontinued status .
Physicochemical Properties
While direct data for this compound are scarce, its structural features suggest:
- LogP : Estimated higher lipophilicity than unsubstituted piperidines due to the benzyl and cyclopropyl groups.
- pKa: The tertiary amine (piperidine) and primary amine (2-aminoethyl) groups confer dual basicity, with predicted pKa values ~9–10 (piperidine) and ~8–9 (primary amine) .
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-benzyl-cyclopropyl-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropyl moiety, suggest various pharmacological activities. This article explores its biological activity, focusing on its interactions with biological targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 287.4 g/mol. The compound's structure allows for diverse interactions with biological systems, which can be leveraged for therapeutic purposes.
Pharmacological Potential
Research indicates that compounds with similar structural characteristics exhibit various pharmacological activities, including:
- Antidepressant Activity : Similar piperidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anxiolytic Effects : Compounds like benzylpiperazine, which share structural similarities, have been noted for their anxiolytic properties.
- Neuroprotective Properties : Cyclopropylamine derivatives have demonstrated potential in protecting neuronal cells from damage.
Interaction Studies
Interaction studies reveal that the compound can target multiple biological pathways. For instance, it has been suggested that the piperidine moiety enhances binding affinity to neurotransmitter receptors, which could be crucial for neuropharmacological applications.
Case Studies
- Cancer Therapy : A study highlighted the anticancer activity of piperidine derivatives through a three-component reaction leading to cytotoxic effects in hypopharyngeal tumor cell models. The compound exhibited better cytotoxicity than established drugs like bleomycin .
- Alzheimer's Disease Treatment : Research demonstrated that similar compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy. These compounds displayed antioxidant properties and improved brain exposure due to their structural configurations .
- Antimicrobial Activity : Alkaloids derived from piperidine structures have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves altering membrane permeability, which enhances the uptake of therapeutic agents into microbial cells .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine ring, amine group | Antidepressant activity |
| Benzylpiperazine | Piperazine ring, benzyl substituent | Anxiolytic effects |
| Cyclopropylamine | Cyclopropane structure | Neuroprotective properties |
| N,N-Dimethylcyclohexylamine | Dimethylamino group | Analgesic effects |
Q & A
Q. How should researchers design a longitudinal study to assess chronic toxicity of this compound?
- Design Elements :
- Dosing Regimens : Daily oral or intraperitoneal administration in rodent models over 90 days.
- Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and behavioral assessments.
- Control Groups : Vehicle-only and positive controls (e.g., known hepatotoxins).
- Statistical Power : Use G*Power software to calculate cohort sizes (n ≥ 8/group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
